6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-5-2-1-4(6(13-5)7(14)15)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLOBGRCRFXNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OCC(F)(F)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Trifluoroethoxy Group Introduction
A foundational approach involves the displacement of an amino group with a trifluoroethoxy moiety. Starting from 3-amino-2-chloropyridine, diazotization using n-butyl nitrite in the presence of an organic acid (e.g., trifluoroacetic acid) generates a reactive diazonium intermediate. Subsequent treatment with 2,2,2-trifluoroethanol under basic conditions facilitates nucleophilic substitution, yielding 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine.
Reaction Conditions:
- Temperature: 0–5°C (diazotization), 20–25°C (substitution)
- Solvent: Dichloromethane or tetrahydrofuran
- Base: Sodium hydroxide or triethylamine
Yield Optimization:
- Excess trifluoroethanol (1.5–2.0 equivalents) improves substitution efficiency.
- Controlled addition of n-butyl nitrite minimizes side reactions.
Oxidation and Hydrolysis of Intermediate Functionalities
Carbonitrile Hydrolysis to Carboxylic Acid
The introduction of the carboxylic acid group at position 2 is achieved via hydrolysis of a carbonitrile precursor. For example, 6-chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile undergoes basic hydrolysis using potassium hydroxide (KOH) in refluxing water.
Reaction Conditions:
- Temperature: 100°C (reflux)
- Duration: 2–4 hours
- Base: Aqueous KOH (2–4 M)
Yield: 76–84% (dependent on purity of carbonitrile intermediate).
Mechanistic Insight:
The nitrile group undergoes nucleophilic attack by hydroxide ions, forming an intermediate amide that is further hydrolyzed to the carboxylic acid.
Esterification and Subsequent Saponification
Methyl Ester Protection Strategy
To prevent undesired side reactions during functionalization, the carboxylic acid group is often protected as a methyl ester. Treatment of 6-chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid with trimethylsilyl diazomethane (TMS-diazomethane) in tetrahydrofuran (THF) and methanol yields the methyl ester.
Reaction Conditions:
- Solvent: THF/methanol (4:1 v/v)
- Reagent: TMS-diazomethane (2.0 equivalents)
- Temperature: 20–25°C
- Duration: 2 hours
Saponification to Regenerate Carboxylic Acid
The methyl ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide (NaOH) in THF, followed by acidification with citric acid.
Reaction Conditions:
- Base: 2 N NaOH
- Temperature: 50°C
- Duration: 2 hours
Industrial-Scale Production Methods
Large-Scale Diazotization and Substitution
Industrial protocols optimize the diazotization-substitution sequence for cost efficiency and safety. Key modifications include:
Purification Techniques
- Recrystallization: Ethyl acetate/hexane mixtures achieve >99% purity.
- Chromatography: Reserved for high-value pharmaceutical intermediates.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Diazotization-Hydrolysis | Amino → Trifluoroethoxy → Carboxylic acid | 68–76% | 95–98% | Moderate |
| Carbonitrile Hydrolysis | Nitrile → Carboxylic acid | 76–84% | 97–99% | High |
| Ester Protection | Carboxylic acid → Ester → Acid | 87–97% | >99% | Low |
Critical Observations:
- The carbonitrile hydrolysis route offers superior scalability and yield, making it preferable for industrial applications.
- Diazotization methods, while versatile, require stringent temperature control to avoid byproduct formation.
Reaction Optimization and Troubleshooting
Common Challenges
Solvent and Catalyst Screening
- Solvents: THF and dichloromethane outperform DMF in minimizing side reactions.
- Catalysts: Palladium acetate (5 mol%) enhances trifluoroethoxy substitution kinetics by 30%.
Recent advances in photoredox catalysis enable trifluoroethoxy group introduction under mild conditions, bypassing diazotization.
Biocatalytic Approaches
Enzymatic hydrolysis of nitriles using nitrilases offers a green alternative to traditional basic hydrolysis, though yields remain suboptimal (50–60%).
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Palladium catalysts, boron reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
(a) 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic Acid
- Structure : Chlorine at position 2, trifluoroethoxy at position 6, and carboxylic acid at position 3.
- Key Differences :
(b) 6-Chloro-3-fluoropicolinic Acid
- Structure : Fluorine replaces the trifluoroethoxy group at position 3.
- Key Differences :
Functional Group Variations
(a) 2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic Acid
- Structure : Trifluoromethyl (CF₃) at position 6 and an acetic acid side chain at position 3.
- Key Differences: The CF₃ group increases lipophilicity (logP ~3.8) but reduces solubility.
(b) 3-Chloro-6-methoxypyridine-2-carboxylic Acid
Data Table: Comparative Analysis of Pyridine Derivatives
Research Findings and Trends
- Trifluoroethoxy vs. Trifluoromethyl : The trifluoroethoxy group in the target compound enhances solubility via ether oxygen, whereas trifluoromethyl increases lipophilicity but may hinder dissolution .
- Metabolic Stability : Fluorine and trifluoroethoxy groups resist oxidative metabolism, making these compounds superior to methoxy or hydroxyl analogues in drug design .
Biological Activity
6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid (CAS Number: 2402829-49-4) is a pyridine derivative notable for its diverse biological activities. This compound features a chloro group at the 6th position, a trifluoroethoxy group at the 3rd position, and a carboxylic acid group at the 2nd position. The presence of fluorine atoms is known to enhance the biological activity of compounds due to increased lipophilicity and improved interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅ClF₃NO₃ |
| Molecular Weight | 255.58 g/mol |
| CAS Number | 2402829-49-4 |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with intracellular targets. This mechanism is crucial for its potential applications in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyridine derivatives. For instance, compounds with fluorinated groups have shown significant antibacterial activity against Gram-positive bacteria. The introduction of fluorine atoms has been associated with improved binding affinity to bacterial targets, enhancing their efficacy against pathogens.
- In vitro Studies : A related study demonstrated that pyridine derivatives exhibited strong antibacterial activity comparable to established antibiotics like linezolid. Compounds were evaluated for their minimum inhibitory concentrations (MICs) and minimum biofilm inhibitory concentrations (MBICs), indicating their potential as broad-spectrum antimicrobial agents .
- Biofilm Inhibition : Biofilms pose a significant challenge in treating bacterial infections. The evaluated compounds showed promising antibiofilm activity, with one derivative achieving an MBIC significantly lower than its MIC, suggesting effective inhibition of biofilm formation without affecting bacterial growth directly .
Enzyme Inhibition
Pyridine derivatives have been reported to inhibit various enzymes, including α-amylase and carboxypeptidase A. The inhibitory effects observed in related compounds suggest that this compound may also exhibit similar enzyme inhibition properties, making it a candidate for further investigation in metabolic disorders .
Case Studies
- Antibacterial Efficacy : A study focusing on the synthesis and biological evaluation of pyridine derivatives found that certain compounds demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Streptococcus pneumoniae. These findings underscore the potential of pyridine-based compounds in developing new antimicrobial therapies .
- Plant Growth Inhibition : Another investigation revealed that related pyridinecarboxylic acids inhibited seed germination and root growth in Brassica campestris at specific concentrations. This suggests potential applications in agricultural biochemistry as herbicides or growth regulators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
